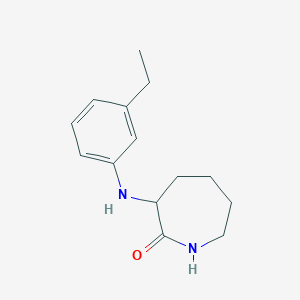
3-(3-Ethylanilino)azepan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Ethylanilino)azepan-2-one, also known as AEZS-130, is a synthetic compound that belongs to the family of azepane derivatives. It is a potent agonist of the growth hormone-releasing hormone (GHRH) receptor, which is responsible for the regulation of growth hormone (GH) secretion in the body. The compound has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of various diseases, including cancer and growth hormone deficiency.
Mécanisme D'action
3-(3-Ethylanilino)azepan-2-one exerts its effects by binding to the GHRH receptor and stimulating the release of growth hormone. This, in turn, leads to an increase in insulin-like growth factor-1 (IGF-1) levels, which play a crucial role in the growth and development of various tissues in the body. The compound also has direct effects on tumor cells, leading to apoptosis and inhibition of cell proliferation.
Biochemical and physiological effects:
3-(3-Ethylanilino)azepan-2-one has been shown to have several biochemical and physiological effects in the body. It has been shown to increase GH and IGF-1 levels, which play a crucial role in the regulation of growth and development. In addition, it has been shown to have direct effects on tumor cells, leading to apoptosis and inhibition of cell proliferation. The compound has also been shown to have neuroprotective effects and to improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
3-(3-Ethylanilino)azepan-2-one has several advantages for lab experiments. It is a potent agonist of the GHRH receptor and has been extensively studied for its potential therapeutic applications. However, the compound has several limitations, including its limited solubility in water and its potential toxicity at high doses.
Orientations Futures
There are several future directions for research on 3-(3-Ethylanilino)azepan-2-one. One potential area of research is the development of new analogs with improved pharmacological properties. Another area of research is the investigation of the compound's effects on other diseases, such as Alzheimer's disease and Parkinson's disease. Finally, further studies are needed to determine the optimal dosing and administration of the compound for therapeutic use.
Méthodes De Synthèse
The synthesis of 3-(3-Ethylanilino)azepan-2-one involves the reaction of 3-(3-ethylphenyl)propionic acid with N,N-dimethylformamide dimethyl acetal in the presence of triethylamine. The resulting intermediate is then reacted with 1,6-diaminohexane to yield 3-(3-Ethylanilino)azepan-2-one.
Applications De Recherche Scientifique
3-(3-Ethylanilino)azepan-2-one has been extensively studied for its potential therapeutic applications in the treatment of various diseases, including cancer and growth hormone deficiency. In cancer, the compound has been shown to inhibit the growth of tumor cells by inducing apoptosis and inhibiting cell proliferation. In addition, it has been shown to enhance the efficacy of chemotherapy drugs by sensitizing tumor cells to the drugs.
Propriétés
IUPAC Name |
3-(3-ethylanilino)azepan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-2-11-6-5-7-12(10-11)16-13-8-3-4-9-15-14(13)17/h5-7,10,13,16H,2-4,8-9H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPZOYFWVRBHYHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC2CCCCNC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Methyl-2-[[methyl(1,2,3,4-tetrahydronaphthalen-1-yl)amino]methyl]-1,2,4-triazole-3-thione](/img/structure/B7492852.png)
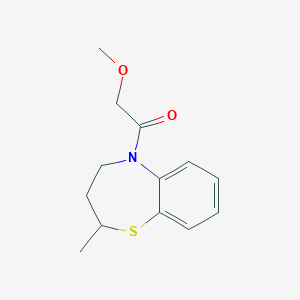
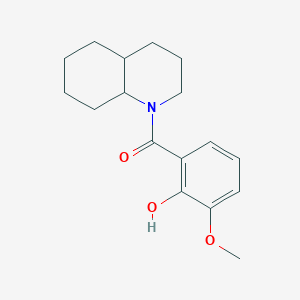

![1,3-dimethyl-N-(1-phenylethyl)pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7492877.png)
![4-(2-cyanoethylsulfamoyl)-N-[(3,4-dimethylphenyl)-phenylmethyl]benzamide](/img/structure/B7492879.png)
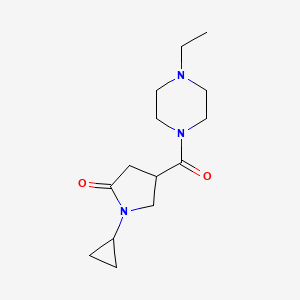
![1-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]-2-methylbutan-1-one](/img/structure/B7492907.png)
![1-[4-(Cyclopropanecarbonyl)piperazin-1-yl]-2-methylbutan-1-one](/img/structure/B7492918.png)
![(3,5-Dimethylpiperidin-1-yl)-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methanone](/img/structure/B7492921.png)

![6-(2,5-dimethylthiophen-3-yl)-3-methyl-N-(oxolan-2-ylmethyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7492927.png)
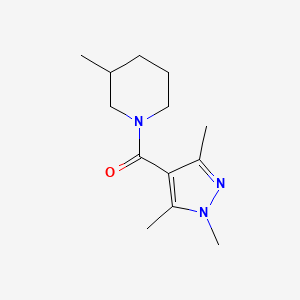
![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-phenylbutan-1-one](/img/structure/B7492943.png)